molecular formula C7H12N2O B8597331 N,N,N'-trimethyl-N'-prop-2-yn-1-ylurea

N,N,N'-trimethyl-N'-prop-2-yn-1-ylurea

Cat. No.: B8597331
M. Wt: 140.18 g/mol
InChI Key: JAZDXSPBUXYFMJ-UHFFFAOYSA-N
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Description

N,N,N'-Trimethyl-N'-prop-2-yn-1-ylurea is a substituted urea derivative characterized by a urea backbone (NH–CO–NH) with three methyl groups and a propargyl (prop-2-yn-1-yl) substituent. Urea derivatives are widely studied for their hydrogen-bonding capabilities, catalytic properties, and applications in organic synthesis and materials science.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1,1,3-trimethyl-3-prop-2-ynylurea

InChI

InChI=1S/C7H12N2O/c1-5-6-9(4)7(10)8(2)3/h1H,6H2,2-4H3

InChI Key

JAZDXSPBUXYFMJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)CC#C

Origin of Product

United States

Comparison with Similar Compounds

N,N,N′-Trimethyl-N′-Tallow-1,3-Diaminopropane (DTTM)

  • Structure: A diaminopropane derivative with trimethyl and tallow (long alkyl chain) substituents.
  • Key Properties :
    • Exhibits viscoelastic behavior in surfactant applications.
    • Rheological properties are tunable via pH, salinity, and temperature, making it suitable for enhanced oil recovery .
  • Comparison :
    • Unlike the urea-based target compound, DTTM is a diamine surfactant. The tallow chain enhances hydrophobicity, whereas the propargyl group in the urea derivative may confer reactivity toward alkyne-specific reactions.

N,N,N′-Trimethyl-N′-(2-Hydroxy-3-Methyl-5-Iodobenzyl)-1,3-Propanediamine (HIPDM)

  • Structure : A propanediamine derivative with trimethyl, hydroxy, methyl, and iodobenzyl groups.
  • Key Properties :
    • Used as a pancreatic imaging agent due to pH-dependent ionic binding .
  • Comparison :
    • HIPDM’s hydroxy-iodobenzyl group enables biological targeting, whereas the propargyl group in the urea derivative may prioritize synthetic versatility over bioactivity.

Trimethyl(prop-2-yn-1-yl)azanium iodide

  • Structure : A quaternary ammonium salt with a propargyl substituent .
  • Key Properties :
    • Ionic nature enhances solubility in polar solvents.

N,N-Dimethylaminopropylamine (DMAPA)

  • Structure: A primary-tertiary diamine with methyl and aminopropyl groups .
  • Key Properties :
    • Used as a gelling catalyst in polyurethane synthesis.
  • Comparison :
    • DMAPA’s amine groups facilitate nucleophilic catalysis, while the urea derivative’s carbonyl group may engage in hydrogen bonding or act as a weak acid catalyst.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Applications Distinctive Properties References
N,N,N'-Trimethyl-N'-prop-2-yn-1-ylurea C₇H₁₁N₃O Trimethyl, propargyl Synthetic intermediate Potential for click chemistry
DTTM C₂₁H₄₆N₂ Trimethyl, tallow Oil recovery surfactant Viscoelastic, pH-sensitive
HIPDM C₁₃H₂₀IN₃O Trimethyl, hydroxyiodobenzyl Medical imaging pH-dependent ionic binding
Trimethyl(prop-2-yn-1-yl)azanium iodide C₆H₁₀IN Propargyl, quaternary ammonium Ionic liquid synthesis High polarity
DMAPA C₅H₁₄N₂ Dimethyl, aminopropyl Polyurethane catalyst Nucleophilic catalysis

Research Findings and Implications

  • Synthetic Flexibility : The propargyl group in this compound suggests utility in alkyne-azide cycloaddition (click chemistry), though direct evidence is absent in the provided data .
  • Surfactant vs.
  • Biological vs. Industrial Applications : HIPDM’s bioimaging application highlights how substituent choice (e.g., iodobenzyl vs. propargyl) tailors compounds for specific fields .

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